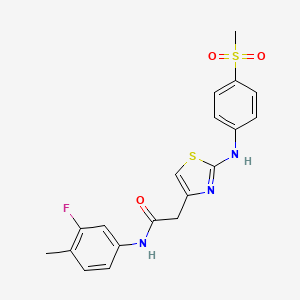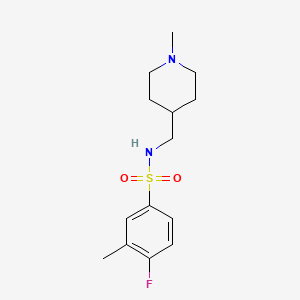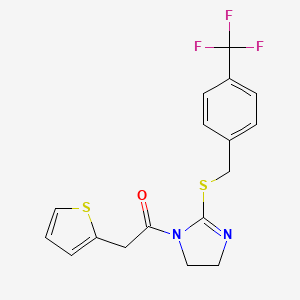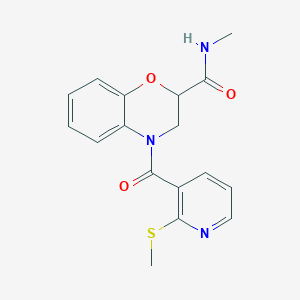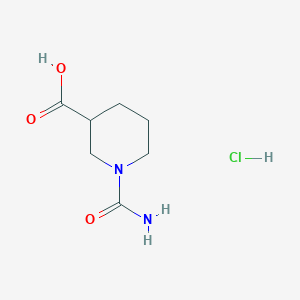![molecular formula C23H16FN3 B2857134 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-79-6](/img/structure/B2857134.png)
1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a heterocyclic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinoline can be synthesized via various methods such as the Skraup synthesis, which involves aniline and glycerol heated at high temperature in the presence of sulphuric acid and mild oxidising agents .Molecular Structure Analysis
Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular structure can be elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
Quinoline derivatives exhibit interesting pharmaceutical and biological activities, making them valuable in drug research and development . The chemical reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
Quinoline is a colourless liquid chemical . The physical properties of similar compounds can be characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .科学的研究の応用
Photophysical and Electrochemical Properties
One study highlights the influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives. The introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency and absorption band positions. The basicity of these molecules can be tuned by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preserving high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).
Organic Light-Emitting Diodes (OLEDs)
Research on 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, including those with various substituents, has shown promise for use as emitting materials in OLEDs. These compounds, when doped into electron-transporting hosts, can emit bright blue light, with electroluminescence, turn-on voltage, and external quantum efficiency depending on the substitution (T. and et al., 2001).
Antitubercular Activity
A study on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv. These findings suggest potential applications in developing antitubercular agents (Kantevari et al., 2011).
Synthesis and Molecular Interactions
Another study explored the synthesis of pyrano[3,2-f]quinoline and phenanthroline derivatives, focusing on their interactions with proteins. These compounds have been used for staining cultured HeLa cells, indicating their utility as fluorophores that can bind with protein molecules, potentially useful in biochemical assays and cellular imaging (Majumdar et al., 2014).
Optical Absorption and Quantum Chemical Simulations
Research on the optical absorption of 1H-pyrazolo[3,4-b]quinoline derivatives has provided insights into their electronic structures and the effects of various substitutions on their absorption spectra. These studies, supported by quantum chemical simulations, have implications for designing materials with specific optical properties (Gondek et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFWZBHJKTZGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2857051.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2857052.png)



![2-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2857061.png)

